11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
This compound belongs to the tetrahydrobenzimidazo-isoquinoline family, characterized by a fused bicyclic core structure with a nitrile group at position 6 and a 1H-imidazol-1-yl substituent at position 11. Its molecular formula is C₂₁H₁₆N₆ (inferred from analogs in ), and it shares structural similarities with immunomodulatory agents targeting ubiquitin-specific proteases (e.g., Usp22) .
Properties
Molecular Formula |
C19H15N5 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
11-imidazol-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C19H15N5/c20-11-15-13-5-1-2-6-14(13)19(23-10-9-21-12-23)24-17-8-4-3-7-16(17)22-18(15)24/h3-4,7-10,12H,1-2,5-6H2 |
InChI Key |
PILVSMGIETVYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Hantzsch-like Multicomponent Reactions
Source highlights Hantzsch-like reactions for synthesizing fused heterocycles. For example:
-
Reactants : A tetrahydroisoquinoline derivative (e.g., 1,2-diamine), diketone, and aldehyde.
-
Conditions : Reflux in acetic acid or ethanol with a base (e.g., piperidine).
-
Mechanism : Formation of an aza-diene intermediate followed by cyclization.
Example Protocol (adapted from):
-
Combine 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 mmol) with 2-imidazol-1-yl-2-oxoacetic acid tert-butyl ester (1.2 mmol) in ethanol.
-
Add piperidine (2 drops) and reflux for 6–8 hours.
-
Isolate the intermediate via filtration and recrystallize (EtOH/dioxane).
Cyclization of Diamides
Source describes diamide cyclization under basic conditions to form imidazolone rings. For the target compound:
-
Reactants : A diamide precursor derived from tetrahydroisoquinoline and imidazole-carboxylic acid.
Introduction of the Nitrile Group
The nitrile group at position 6 is introduced via nucleophilic substitution or Sandmeyer-type reactions .
Cyanation via Nucleophilic Substitution
Functionalization with the Imidazol-1-yl Group
The imidazole moiety is introduced at position 11 via alkylation or cross-coupling reactions .
Alkylation of Amine Intermediates
Source and describe substituting amines with heterocycles:
-
Reactants : 11-Amino-tetrahydrobenzimidazo-isoquinoline and 1H-imidazole.
Example Protocol :
Ullmann-Type Coupling
Source outlines copper-mediated coupling for aryl-imidazole bonds:
Optimization and Challenges
Regioselectivity in Cyclization
The fused ring system requires precise control to avoid byproducts. Source notes that steric hindrance and solvent polarity significantly impact yields (e.g., DMF vs. ethanol).
Protecting Group Strategies
Comparative Data Table
Chemical Reactions Analysis
11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by targeting specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study : In vitro studies reported in Pharmaceutical Biology highlighted the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may offer neuroprotective benefits. The imidazole moiety is known for its ability to cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases.
Case Study : Research published in Neuroscience Letters showed that derivatives of this compound could reduce oxidative stress and inflammation in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound can also form hydrogen bonds and π-π interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile with structurally related analogs, emphasizing substituent effects, biological activity, and physicochemical properties.
Key Observations:
Substituent Effects on Bioactivity: The anilino substituent in S02 confers potent Foxp3 downregulation, likely due to enhanced π-π interactions with hydrophobic enzyme pockets . The imidazol-1-yl group in the target compound may improve hydrogen-bonding capacity compared to the chloro analog, though direct biological data are lacking.
Physicochemical Properties :
- The chloro analog (MW 326.78) exhibits higher lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the benzimidazol-1-yl derivative has poor aqueous solubility .
- The triazolo-pyrimido derivative () shows a distinct IR absorption at 2179 cm⁻¹ (C≡N stretch), suggesting stronger electronic effects from the triazolo ring .
Synthetic Accessibility: The chloro and anilino analogs are commercially available (≥95% purity), while the target compound is less documented, indicating synthetic challenges . Multi-step syntheses (e.g., via Wittig-Horner reactions) for related tetrahydroisoquinolines often yield ≤20%, complicating large-scale production .
Structural Diversity and Applications: S02 and its analogs are linked to immunomodulation, while triazolo-pyrimido derivatives show antimicrobial activity, highlighting scaffold versatility .
Biological Activity
The compound 11-(1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H17N5
- Molecular Weight: 327.392 g/mol
- IUPAC Name: this compound
This compound features an imidazole ring which is known for its role in various biological activities and interactions.
Antimicrobial Activity
Recent studies have indicated that compounds featuring imidazole rings exhibit significant antimicrobial properties. In vitro evaluations have shown that derivatives similar to This compound demonstrate potent activity against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Fluconazole | >100 | Candida albicans |
| Miconazole | 0.0188 | Candida albicans |
| Target Compound | 0.0054 | Candida albicans |
The target compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole and comparable to miconazole, indicating its potential as an effective antifungal agent against resistant strains of Candida .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research indicates that imidazole-containing compounds can induce apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of signaling pathways.
Case Study:
In a study involving human cancer cell lines, the compound demonstrated the ability to inhibit cell growth effectively. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes critical for microbial growth.
- Modulation of Signaling Pathways: It affects pathways involved in inflammation and apoptosis.
Q & A
Advanced Research Question
- LogP calculation : Software like ChemAxon or Schrödinger predicts lipophilicity, guiding solubility optimization .
- Molecular dynamics (MD) : Simulates aqueous solubility and membrane permeability .
- ADMET profiling : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
How can low reproducibility in synthesis protocols be addressed?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
